- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,

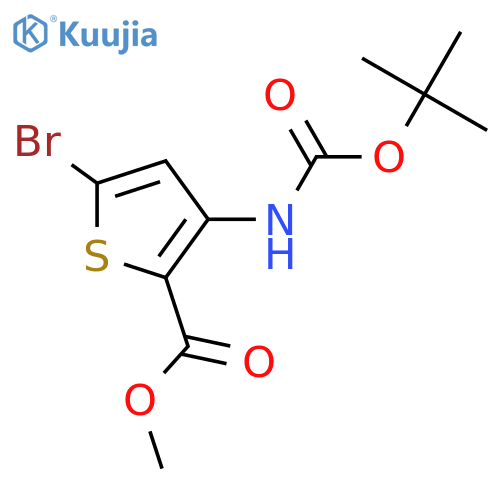

Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

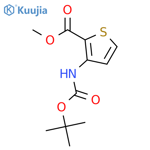

946604-99-5 structure

Nome del prodotto:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Numero CAS:946604-99-5

MF:C11H14BrNO4S

MW:336.202161312103

MDL:MFCD19441868

CID:1028316

PubChem ID:57356848

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester

- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)

- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

- SCHEMBL101455

- DTXSID70723456

- CS-0146986

- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE

- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester

- OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- DB-358785

- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester

- AKOS022172477

- EN300-1703224

- 946604-99-5

- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate

- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate

- AS-37352

- MFCD19441868

-

- MDL: MFCD19441868

- Inchi: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)

- Chiave InChI: OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Sorrisi: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 334.98269g/mol

- Massa monoisotopica: 334.98269g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 18

- Conta legami ruotabili: 6

- Complessità: 332

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.9

- Superficie polare topologica: 92.9Ų

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005024-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 95% | 250mg |

$265.96 | 2023-08-31 | |

| Enamine | EN300-1703224-10.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 10g |

$2638.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-0.5g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.5g |

$589.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-0.25g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.25g |

$564.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-5.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 5g |

$1779.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-1g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 1g |

$614.0 | 2023-09-20 | ||

| 1PlusChem | 1P0069PB-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 97% | 100mg |

$235.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 100mg |

¥1514.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 95% | 100mg |

¥1145.0 | 2024-04-16 | |

| Ambeed | A187367-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 250mg |

$275.0 | 2024-08-02 |

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Riferimento

- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Riferimento

- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt

Riferimento

- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt

Riferimento

- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt

Riferimento

- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Riferimento

- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Riferimento

- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials

- Methyl 3-amino-5-bromothiophene-2-carboxylate

- Di-tert-butyl dicarbonate

- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Letteratura correlata

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) Prodotti correlati

- 2241129-79-1(Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride)

- 2418675-95-1(5-[(Fluorosulfonyl)oxy]-2-methyl-3-(piperazin-1-yl)benzoic acid)

- 861434-20-0({[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}[(oxolan-2-yl)methyl]amine)

- 15185-02-1(Benzyl-α,α-d2-amine)

- 953751-18-3(N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide)

- 5657-70-5(1-Methylpiperidine-3-carboxylic Acid)

- 2228450-07-3(methyl 1-methyl-5-(1-oxopropan-2-yl)-1H-pyrrole-2-carboxylate)

- 744260-00-2(N-(4-Methoxyphenyl)-4-[[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]carbonyl]benzenesulfonamide)

- 1804867-17-1(Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)

- 425640-07-9(Methyl (4-chloro-1H-indol-3-yl)-oxo-acetate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):248.0/544.0